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Compound of Interest

Compound Name: 1H-Pyrazole-3-carbaldehyde

Cat. No.: B3024185

Introduction: The Strategic Importance of the
Pyrazole-3-carbaldehyde Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyrazole nucleus
stands out as a "privileged scaffold"—a core molecular framework that consistently appears in
a multitude of biologically active compounds and functional materials.[1][2] Within this
important class of heterocycles, 1H-Pyrazole-3-carbaldehyde (CAS No. 3920-50-1) emerges
as a particularly valuable and versatile building block.[3] Its strategic importance lies in the
juxtaposition of a stable, electron-rich aromatic pyrazole ring with a highly reactive aldehyde
functional group. This unique combination allows for a diverse range of chemical
transformations, making it an essential intermediate in the synthesis of complex molecular
architectures.[3][4]

This guide provides an in-depth technical overview of 1H-Pyrazole-3-carbaldehyde, designed
for researchers, chemists, and drug development professionals. We will move beyond a simple
recitation of facts to explore the causality behind its synthesis, the logic of its reactivity, and its
proven applications, grounding our discussion in established chemical principles and field-
proven insights.

Core Molecular Attributes and Physicochemical
Properties
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A thorough understanding of a reagent's fundamental properties is the bedrock of its effective
application in research and development. The key attributes of 1H-Pyrazole-3-carbaldehyde
are summarized below.

Property Value Source(s)
CAS Number 3920-50-1 [5][6]
Molecular Formula CaHaN20 [5]
Molecular Weight 96.09 g/mol [5]
Appearance Light brown to yellow solid [3]

Melting Point 149-153 °C [3]

Boiling Point ~300 °C (Predicted) [3]

Soluble in polar solvents (e.g.,
Solubility DMSO, Acetonitrile); slightly [3]

soluble in water.

SMILES O=Cclcc[nH]n1 [7]
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Synthesis Strategies: A Tale of Two Pathways

The efficient synthesis of 1H-Pyrazole-3-carbaldehyde is critical for its widespread use. While
several methods exist, two primary strategies dominate: the cyclization-formylation of
hydrazones via the Vilsmeier-Haack reaction and the oxidation of pre-formed pyrazole
methanol.

The Vilsmeier-Haack Reaction: Building the Ring and
Functional Group in Tandem

The Vilsmeier-Haack (V-H) reaction is arguably the most common and powerful method for
preparing substituted pyrazole-4-carbaldehydes, and the principles are directly applicable to
the 3-carbaldehyde isomer.[8][9] This reaction is a cornerstone of heterocyclic chemistry
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because it allows for the simultaneous construction of the pyrazole ring and the installation of
the formyl group from acyclic precursors.[10]

Causality and Mechanism: The process begins with the reaction of a substituted hydrazine with
a carbonyl compound to form a hydrazone. This hydrazone is then treated with the Vilsmeier
reagent, an electrophilic iminium salt (chloroiminium ion) generated in situ from a formamide
(typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus
oxychloride, POCI3).[11] The electron-rich hydrazone attacks the Vilsmeier reagent, initiating an
intramolecular cyclization and subsequent formylation. The reaction is completed by hydrolysis
of the resulting iminium intermediate to unveil the aldehyde.[8]

H20 (Workup)

+ Vilsmeier Reagent
(Electrophilic Attack

Hydrazone & Cyclization) .| Cyclized Iminium +H0
(Substrate) ' “Intermediate > Pyrazole-3-carbaldehyde
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Figure 1: Generalized Vilsmeier-Haack Reaction Mechanism

Click to download full resolution via product page
Caption: Figure 1: Generalized Vilsmeier-Haack Reaction Mechanism.

Field Insight: The V-H reaction is highly valued for its reliability and the accessibility of starting
materials. However, its efficiency can be sensitive to the electronic nature of the substituents on
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the hydrazone. Anhydrous conditions are critical, as the Vilsmeier reagent is readily hydrolyzed,
which would quench the reaction.[9]

Oxidation of 1H-Pyrazol-3-ylmethanol: A Direct
Functional Group Transformation

An alternative and more direct route involves the oxidation of a pre-existing pyrazole scaffold
bearing a hydroxymethyl group at the 3-position. This strategy decouples the ring formation
from the functional group installation.

Causality and Reagent Choice: This is a classic functional group interconversion. The choice of
oxidant is paramount to ensure high yields and prevent over-oxidation to the corresponding
carboxylic acid.[4]

» Manganese Dioxide (MnO3z): A mild and selective oxidant for allylic and benzylic-type
alcohols. It is a heterogeneous reagent, which simplifies workup via simple filtration. This is
often the preferred method due to its selectivity.

e Pyridinium Chlorochromate (PCC): A more powerful but still relatively mild oxidant that can
be used in dichloromethane (DCM). It reliably stops the oxidation at the aldehyde stage.

e Swern or Dess-Martin Oxidation: These modern oxidation protocols offer excellent yields and
mild conditions but involve more complex reagents and workup procedures.
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Figure 2: Synthesis via Oxidation Workflow
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Caption: Figure 2: Synthesis via Oxidation Workflow.

Representative Protocol: Vilsmeier-Haack Synthesis
of a Substituted Pyrazole-4-carbaldehyde

The following protocol, adapted from the synthesis of 1-[(2,6-dichloro-4-
trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, illustrates the key steps and
rationale of the Vilsmeier-Haack approach.[9] This serves as a self-validating system that can
be adapted for the 3-carbaldehyde isomer with appropriate starting materials.

Step 1: Formation of the Vilsmeier Reagent (The "Activation”)

e Procedure: In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping
funnel, and nitrogen inlet, anhydrous N,N-dimethylformamide (DMF, 4 mL) is cooled to 0 °C

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b3024185?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259194/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

in an ice bath. Phosphorus oxychloride (POCls, 3.0 mmol) is added dropwise with vigorous
stirring. The mixture is stirred at 0 °C until a viscous, white salt (the Vilsmeier reagent) forms.

o Causality: This exothermic reaction must be cooled to control the formation of the
electrophilic chloroiminium salt. Anhydrous DMF is crucial; any water present will rapidly
decompose the POCIs and the Vilsmeier reagent.

Step 2: Cyclization and Formylation (The "Core Reaction")

Procedure: A solution of the appropriate hydrazone (1.0 mmol) in a minimal amount of
anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent. After the addition is
complete, the ice bath is removed, and the reaction mixture is heated to 80-90 °C for 4-6
hours. The reaction is monitored by Thin Layer Chromatography (TLC).

Causality: Heating provides the necessary activation energy for the cyclization-formylation
cascade. The stoichiometry is key; an excess of the Vilsmeier reagent ensures complete
conversion of the hydrazone.[9]

Step 3: Hydrolysis and Workup (The "Isolation™)

Procedure: After cooling to room temperature, the reaction mixture is carefully poured onto
crushed ice. This mixture is then neutralized by the slow addition of a dilute aqueous sodium
hydroxide or sodium bicarbonate solution until the pH is ~7. A precipitate typically forms and
is left to stand, often overnight, to ensure complete precipitation.

Causality: Pouring onto ice serves two purposes: it safely quenches any remaining reactive
POCIs and hydrolyzes the intermediate iminium salt to the final aldehyde product.
Neutralization is required to remove acidic byproducts.

Step 4: Purification (The "Refinement")

e Procedure: The solid product is collected by vacuum filtration, washed with cold water, and
dried. Further purification is achieved by flash column chromatography using an appropriate
solvent system (e.g., ethyl acetate/petroleum ether).

o Causality: Chromatography removes unreacted starting materials and any side products,
yielding the pure pyrazole carbaldehyde, whose structure and purity are then confirmed by
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spectroscopic methods.

Reactivity and Applications in Drug Discovery

The synthetic utility of 1H-Pyrazole-3-carbaldehyde stems from the reactivity of its aldehyde
group, which serves as an electrophilic handle for a wide array of subsequent reactions.

o Condensation Reactions: It readily undergoes condensation with active methylene
compounds (e.g., malononitrile, ethyl cyanoacetate) and amines to form Schiff bases,
enamines, and other valuable intermediates.[3]

¢ Reductive Amination: The aldehyde can be converted into various substituted amines by
reaction with a primary or secondary amine in the presence of a reducing agent like sodium
borohydride (NaBHa4).

» Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion
of the aldehyde into alkenes, providing a route to extend carbon chains.

» Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or
reduced to the alcohol, providing access to other important pyrazole derivatives.

This versatility has made the pyrazole scaffold, and by extension intermediates like 1H-
pyrazole-3-carbaldehyde, a cornerstone in the development of numerous blockbuster drugs.
While not all of the following are synthesized directly from this specific carbaldehyde, they
highlight the therapeutic relevance of the core structure it provides:

o Celecoxib (Celebrex®): A selective COX-2 inhibitor used as an anti-inflammatory drug.[1]

 Sildenafil (Viagra®): A phosphodiesterase-5 (PDES) inhibitor for treating erectile dysfunction.
[1]

¢ Ruxolitinib and Baricitinib: Kinase inhibitors used in the treatment of various cancers and
autoimmune disorders.[1]

The pyrazole-carbaldehyde motif is a key precursor for synthesizing libraries of compounds
that are screened for biological activity against targets in oncology, inflammation, and infectious
diseases.[1][2][12]
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Expected Spectroscopic Profile

Characterization of 1H-Pyrazole-3-carbaldehyde is routinely performed using standard
spectroscopic techniques. The expected data are as follows:

H NMR: The spectrum will show characteristic signals for the aldehyde proton (6 9.5-10.5
ppm, singlet), two aromatic protons on the pyrazole ring (6 6.5-8.5 ppm, doublets), and a
broad signal for the N-H proton which may be exchangeable with D20.

e 13C NMR: The carbonyl carbon of the aldehyde will appear significantly downfield (& 180-190
ppm). The two aromatic CH carbons will be in the typical aromatic region (& 110-140 ppm),
along with the quaternary carbon attached to the aldehyde.

» IR Spectroscopy: A strong, sharp absorption band corresponding to the C=0 stretch of the
aldehyde will be prominent around 1670-1700 cm~1. C-H stretching of the aldehyde proton
may be visible near 2720 and 2820 cm~1. A broad N-H stretch will also be present above
3100 cm~1.[13]

¢ Mass Spectrometry (El): The molecular ion peak (M*) will be observed at m/z = 96. Key
fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss
of the formyl radical (M-29, loss of CHO).[14][15] The pyrazole ring itself can undergo
characteristic fragmentation.[14]

Safety and Handling

As a responsible scientist, proper handling and storage are non-negotiable. 1H-Pyrazole-3-
carbaldehyde presents several hazards that must be managed with appropriate engineering
controls and personal protective equipment.

e GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318
(Causes serious eye damage), H335 (May cause respiratory irritation).[5]

» Handling: Always handle this compound in a certified chemical fume hood. Wear standard
personal protective equipment, including nitrile gloves, a lab coat, and chemical safety
goggles. Avoid inhalation of dust and contact with skin and eyes.[3]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b3024185?utm_src=pdf-body
https://www.researchgate.net/figure/The-FTIR-spectra-of-gaseous-products-of-1H-pyrazole-3-5-dicarboxylic-acid-decomposition_fig14_351635673
https://www.researchgate.net/publication/330953039_Trends_for_Pyrazole_Fragmentation_Determined_by_Gas_Chromatography_Coupled_with_Mass_Spectrometry
https://chem.libretexts.org/Courses/BethuneCookman_University/BCU%3A_CH-346_Instrumental_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.researchgate.net/publication/330953039_Trends_for_Pyrazole_Fragmentation_Determined_by_Gas_Chromatography_Coupled_with_Mass_Spectrometry
https://www.benchchem.com/product/b3024185?utm_src=pdf-body
https://www.benchchem.com/product/b3024185?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/12218383
https://www.cuikangsynthesis.com/1H-Pyrazole-3-carbaldehydeCAS3920-50-1-p5623536.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

o Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or
argon). It should be kept in a cool, dry, and dark place, with recommended storage
temperatures between 2-8 °C.[3][7] It should be stored away from strong oxidizing agents
and bases.

Conclusion

1H-Pyrazole-3-carbaldehyde is more than just a chemical intermediate; it is a strategic tool for
molecular innovation. Its robust synthesis via methodologies like the Vilsmeier-Haack reaction,
combined with the versatile reactivity of its aldehyde group, provides chemists with a reliable
and powerful platform for constructing complex molecules. Its foundational role in the synthesis
of compounds with significant therapeutic potential underscores its continued importance in the
fields of drug discovery and materials science. By understanding the principles behind its
synthesis and reactivity, researchers can fully leverage the power of this exceptional scaffold to
drive scientific advancement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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